Boc-Abu-OH

描述

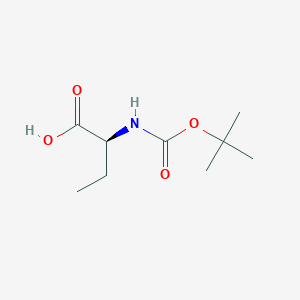

Boc-Abu-OH, also known as (S)-2-(tert-Butoxycarbonylamino)butyric acid, is a compound widely used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of butyric acid. This compound is a white solid with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Boc-Abu-OH is typically synthesized from DL-2-aminobutyric acid. The synthesis involves dissolving DL-2-aminobutyric acid in a mixed solution of sodium hydroxide and methanol. The reaction mixture is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

化学反应分析

Types of Reactions

Boc-Abu-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

Deprotection: The removal of the Boc group yields the free amino acid, L-2-aminobutyric acid.

Coupling: Formation of peptide bonds with other amino acids or peptides.

科学研究应用

Synthetic Routes

Boc-Abu-OH is synthesized from DL-2-aminobutyric acid through the following steps:

- Dissolve DL-2-aminobutyric acid in a mixed solution of sodium hydroxide and methanol.

- Treat the reaction mixture with di-tert-butyl dicarbonate (BocO) to introduce the Boc protecting group.

Chemical Reactions

This compound undergoes several key reactions:

- Deprotection Reactions : The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

- Coupling Reactions : It can be coupled with other amino acids using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Scientific Research Applications

This compound finds extensive use in various fields:

Peptide Synthesis

- Building Block : It serves as a critical building block in the synthesis of peptides and peptidomimetics, facilitating the creation of complex peptide structures.

- Solid-Phase Peptide Synthesis : The compound is particularly valuable in solid-phase peptide synthesis due to its ability to undergo selective deprotection without affecting other functional groups.

Biological Studies

- Protein Interactions : this compound is employed in studies investigating protein-protein interactions and enzyme-substrate relationships.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against pathogens like Staphylococcus aureus, disrupting bacterial membranes as part of their mechanism of action.

Medicinal Chemistry

- Therapeutic Peptides : The compound is crucial for developing peptide-based drugs, particularly those targeting specific biological pathways.

- Drug Development : Its role in synthesizing biologically active compounds positions it as a significant player in pharmaceutical research.

Industrial Applications

- Synthetic Peptides Production : In industrial settings, this compound is used for producing synthetic peptides for research and pharmaceutical purposes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| This compound Derivative 1 | Staphylococcus aureus | Moderate |

| This compound Derivative 2 | Escherichia coli | Low |

作用机制

The primary function of Boc-Abu-OH is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid or peptide .

相似化合物的比较

Similar Compounds

Boc-GABA-OH: (S)-2-(tert-Butoxycarbonylamino)butanoic acid

Boc-Ile-OH: (S)-2-(tert-Butoxycarbonylamino)isoleucine

Boc-Leu-OH: (S)-2-(tert-Butoxycarbonylamino)leucine

Uniqueness

Boc-Abu-OH is unique due to its specific structure and the presence of the Boc protecting group, which makes it particularly useful in solid-phase peptide synthesis. Its ability to undergo selective deprotection under mild acidic conditions without affecting other functional groups in the peptide chain is a significant advantage .

生物活性

Introduction

Boc-Abu-OH, or N-Boc-2-aminobutyric acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a protected amino acid, it serves as a building block in peptide synthesis and has implications in drug development, particularly for therapeutic peptides and peptoids. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group of 2-aminobutyric acid. This modification enhances the stability and solubility of the compound during synthesis and biological evaluations.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against various strains of bacteria. Research conducted on short cationic peptoids derived from this compound showed significant activity against Staphylococcus aureus, a common pathogen associated with infections.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

The mechanism of action appears to involve disruption of bacterial membranes, which is a common pathway for antimicrobial peptides.

Peptide Synthesis

This compound is frequently utilized in the synthesis of bioactive peptides. Its incorporation into peptide sequences can enhance stability and bioavailability. For instance, studies have demonstrated that peptides containing this compound can maintain biological activity while improving pharmacokinetic profiles.

Table: Peptide Synthesis Yield

| Peptide Sequence | Yield (%) | Biological Activity |

|---|---|---|

| Tripeptide with this compound | 60% | Antimicrobial activity |

| Octadepsipeptide with this compound | 55% | Cytotoxicity against cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Microbiology, researchers evaluated the antimicrobial efficacy of peptides synthesized using this compound. The study found that certain peptide analogs retained significant activity against S. aureus, with minimal cytotoxicity to mammalian cells.

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound-containing peptides on cancer cell lines. The results indicated that these peptides could induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. Studies suggest that peptides incorporating this compound can alter membrane permeability, leading to cell lysis in bacteria and apoptosis in cancer cells.

Membrane Interaction Studies

Research has shown that this compound-based peptides exhibit strong binding affinity to lipid bilayers, which is crucial for their antimicrobial action. The interfacial activity of these peptides allows them to disrupt bacterial membranes effectively.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Abu-OH, and how can its purity be verified?

this compound synthesis typically involves tert-butoxycarbonyl (Boc) protection of L-2-aminobutyric acid (Abu) under anhydrous conditions. A common method includes:

- Reaction Steps : Activation of Abu with Boc-anhydride in the presence of a base (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or dioxane.

- Purification : Recrystallization from ethyl acetate/hexane mixtures or reversed-phase HPLC.

- Purity Verification : Analytical techniques such as 1H/13C NMR (to confirm functional groups and stereochemistry), mass spectrometry (for molecular weight validation), and elemental analysis (to assess carbon/nitrogen ratios) are critical .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

| Technique | Purpose | Example Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm structural integrity, stereochemistry | δ 1.4 ppm (Boc tert-butyl), δ 3.2–4.0 ppm (α-CH) |

| HPLC | Assess purity and retention time | C18 column, 0.1% TFA in H2O/ACN gradient |

| IR Spectroscopy | Identify functional groups (e.g., carbonyl) | ~1700 cm⁻¹ (Boc C=O stretch) |

| Melting Point | Physical consistency | Compare with literature values (e.g., 85–87°C) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

Conflicting solubility data may arise from variations in solvent polarity, temperature, or impurities. A systematic approach includes:

- Controlled Solubility Testing : Use standardized solvents (e.g., DMSO, DMF, water) under controlled temperatures (20–40°C) with purity-verified samples.

- Meta-Analysis : Compare literature data using databases like SciFinder or Reaxys, filtering by solvent system and analytical methods (e.g., gravimetric vs. spectroscopic quantification) .

- Statistical Modeling : Apply multivariate regression to identify variables influencing solubility discrepancies.

Q. What strategies optimize this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?

Coupling efficiency depends on:

- Activation Reagents : Compare HBTU, HATU, or DIC/Oxyma for minimal racemization.

- Solvent Effects : Use DMF or NMP for optimal swelling of resin-bound peptides.

- Kinetic Monitoring : Track reaction progress via LC-MS to identify incomplete couplings and adjust molar ratios .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, reagent equivalents, and reaction time.

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

Stability studies should follow ICH guidelines for forced degradation:

- Accelerated Conditions : Expose samples to 40°C/75% RH (relative humidity) for 1–3 months.

- Analytical Endpoints : Monitor degradation via HPLC (new peaks indicating hydrolysis or oxidation) and NMR (loss of Boc group).

- Statistical Models : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Q. How should researchers address conflicting data on this compound’s reactivity in peptide chain elongation?

Conflicting reactivity reports may stem from:

- Sequence Context : Adjacent residues (e.g., steric hindrance from bulky side chains).

- Orthogonal Validation : Use MALDI-TOF MS to confirm peptide chain length and circular dichroism (CD) to assess secondary structure integrity.

- Comparative Studies : Replicate conflicting protocols side-by-side, controlling for resin type (e.g., Wang vs. Rink amide) and deprotection conditions (e.g., TFA concentration) .

Q. Methodological Guidance for Data Collection and Reporting

Q. How to ensure reproducibility of this compound synthesis protocols in academic publications?

- Detailed Experimental Sections : Include molar ratios, solvent grades, and purification thresholds (e.g., ≥95% purity by HPLC).

- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallography data (if applicable) in supplementary files .

- Literature Cross-Referencing : Cite established protocols for Boc-protection of analogous amino acids (e.g., Boc-Gly-OH).

Q. What frameworks are recommended for formulating hypothesis-driven research questions involving this compound?

- PICO Framework :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to peptide synthesis challenges .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies in this compound’s reported NMR chemical shifts?

- Standardization : Calibrate NMR spectrometers using tetramethylsilane (TMS) or internal solvent references (e.g., DMSO-d6 at δ 2.50 ppm).

- Collaborative Validation : Share raw data with peer labs for independent analysis .

- Contextual Reporting : Document solvent, temperature, and concentration in all shift assignments .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFVIPIQXAIUAY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373147 | |

| Record name | Boc-Abu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34306-42-8 | |

| Record name | (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34306-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034306428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-Abu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。